molecular formula C19H23NO2 B1674246 Ibuprofen piconol CAS No. 64622-45-3

Ibuprofen piconol

Cat. No.: B1674246
CAS No.: 64622-45-3
M. Wt: 297.4 g/mol
InChI Key: ACEWLPOYLGNNHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ibuprofen Piconol (CAS 64622-45-3) is a nonsteroidal anti-inflammatory drug (NSAID) prodrug designed for topical application, primarily used to alleviate pain and inflammation associated with thermal burns and sunburns . Structurally, it combines ibuprofen (a widely used NSAID) with a piconol (2-pyridinemethanol) moiety, forming an ester linkage. This modification enhances its lipophilicity, enabling efficient penetration into skin tissues while minimizing systemic absorption . Upon hydrolysis in vivo, it rapidly converts to active ibuprofen, which inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis .

Key physicochemical properties include:

  • Molecular formula: C₁₉H₂₃NO₂; molecular weight: 297.39 .
  • Solubility: Extremely low in water (16.5 ppm), moderate in glycerol (16.4 mg/mL), and miscible with nonpolar solvents except silicone oil .
  • Stability: Hydrolysis half-life varies with anticoagulants (e.g., 2.5 hours in plasma without anticoagulants vs. 161.8 hours with EDTA) .

Scientific Research Applications

Acne Treatment

Ibuprofen piconol has been extensively studied for its efficacy in treating acne vulgaris. Clinical studies have demonstrated that topical formulations containing this compound can significantly improve the condition of patients suffering from acne.

  • Clinical Study Overview : A study involving 100 patients assessed the effectiveness of a 5% this compound cream (referred to as BO-31). After four weeks of application, results indicated:
    • 6 cases were remarkably improved
    • 50 cases showed definite improvement
    • 29 cases had some improvement
    • 11 cases did not improve
    • The overall effective ratio was 58.3% among the analyzable cases .
  • Safety Profile : The side effects were minimal, with only one case of slight erythema reported, which resolved after discontinuation of the cream .

This compound Lotion

Another formulation studied was a 3% this compound lotion (B036), which also showed promising results:

  • In a cohort of 100 patients, the lotion was evaluated for efficacy and safety.
  • Results indicated that:
    • 87.1% experienced moderate improvement
    • 57.0% reported significant improvement
  • Adverse reactions were noted in two cases but were mild and resolved quickly .

Other Potential Applications

Beyond dermatological uses, this compound is being explored for its applications in treating:

  • Arthritis : Its anti-inflammatory properties may benefit patients with different forms of arthritis by reducing joint inflammation and pain.
  • Musculoskeletal Pain : The compound can be formulated into topical gels or creams aimed at alleviating pain associated with muscle strains and sprains .

Comparative Data Table

Formulation TypeConcentrationPatient CohortImprovement RateSide Effects
This compound Cream5%10058.3%Minimal
This compound Lotion3%10087.1%Mild

Mechanism of Action

The mechanism of action of ibuprofen piconol capitalizes on the well-established pharmacodynamics of ibuprofen while introducing the benefits of piconol. Ibuprofen works by inhibiting cyclooxygenase enzymes, which are critical in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. By inhibiting cyclooxygenase enzymes, ibuprofen reduces the production of prostaglandins, thereby alleviating inflammation and pain . Piconol acts as a permeation enhancer, facilitating the deeper penetration of ibuprofen into affected tissues, potentially speeding up the onset of action and allowing for lower doses of ibuprofen to achieve the same therapeutic effect .

Comparison with Similar Compounds

Structural and Functional Comparison

Ibuprofen (CAS 15687-27-1)

  • Structure: Lacks the piconol ester group; molecular weight: 206.28 .
  • Administration : Oral or systemic; higher gastrointestinal toxicity due to direct COX inhibition in the gut .
  • Key difference: Ibuprofen Piconol’s ester linkage improves topical delivery and reduces systemic side effects .

Ibuprofen Diethylaminoethyl Ester

  • Structure: Another ester prodrug of ibuprofen, modified with a diethylaminoethyl group .
  • Function : Designed for enhanced local anesthetic activity, targeting neuropathic pain .
  • Key difference: this compound’s piconol moiety prioritizes anti-inflammatory efficacy over anesthetic effects .

Diclofenac Epolamine

  • Structure : A salt form of diclofenac with epolamine, enhancing transdermal absorption.
  • Function : Topical NSAID for musculoskeletal pain.
  • Key difference: this compound’s hydrolysis-dependent activation provides targeted ibuprofen release, whereas diclofenac epolamine acts directly .

Pharmacokinetic and Pharmacodynamic Profiles

Parameter This compound Ibuprofen Ibuprofen Diethylaminoethyl Ester
Bioavailability High topical; minimal systemic High oral (~80%) Moderate topical
Half-life (hydrolysis) 2.5–161.8 hours (varies with anticoagulants) 2–4 hours (systemic) Not reported
COX Inhibition (IC₅₀) COX-1: 0.78 µM; COX-2: 1.32 µM COX-1: 0.05 µM; COX-2: 1.5 µM Not reported
Solubility (water) 16.5 ppm 21 mg/mL Low (ester form)

Key observations :

  • This compound’s COX-1/COX-2 selectivity is comparable to ibuprofen but with slower hydrolysis kinetics, prolonging localized action .
  • Its low water solubility enhances retention in lipid-rich skin layers, reducing systemic exposure .

Biological Activity

Ibuprofen piconol is a derivative of ibuprofen, primarily recognized for its anti-inflammatory properties. This compound has gained attention in dermatology, particularly for its efficacy in treating acne vulgaris. Below, we will explore its biological activity, including hydrolysis kinetics, clinical studies, and relevant research findings.

Hydrolysis Kinetics

This compound undergoes hydrolysis in biological fluids, converting into ibuprofen. A study examined the hydrolysis kinetics of this compound in various media, including plasma and whole blood. The results indicated that:

  • Half-life of Hydrolysis :
    • In plasma without anticoagulant: t1/2=2.5t_{1/2}=2.5 hours
    • With citrate: t1/2=8.0t_{1/2}=8.0 hours
    • With heparin: t1/2=15.5t_{1/2}=15.5 hours
    • With EDTA: t1/2=161.8t_{1/2}=161.8 hours

The uptake of this compound by red blood cells was minimal, ranging from 0.4% to 4.1% across different concentrations tested .

Efficacy in Acne Vulgaris

Several clinical studies have evaluated the effectiveness of this compound as a topical treatment for acne vulgaris.

  • Study on BO-31 Cream :
    • Participants : 100 patients with moderate to slight acne vulgaris.
    • Dosage : Patients applied a cream containing 3% this compound twice daily for over four weeks.
    • Results :
      • Remarkably improved: 6 cases
      • Definitely improved: 50 cases
      • Some improvement: 29 cases
      • No improvement: 11 cases
    • Effective Ratio : Approximately 58.3% among evaluable cases.
    • Side Effects : Reported in only one case (1.1%), which involved slight erythema that subsided after discontinuation .
  • Evaluation of BO-36 Lotion :
    • Participants : 100 patients evaluated for efficacy and safety.
    • Results :
      • Moderately improved: 87.1%
      • Improved: 57.0%
      • Adverse effects were minimal and resolved quickly upon cessation of use .

This compound primarily targets cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial in mediating inflammation and pain response. By inhibiting these enzymes, this compound reduces the synthesis of prostaglandins, leading to decreased inflammation and pain relief .

Summary of Findings

StudyParticipantsDosageImprovement RateSide Effects
BO-31 Cream100 patients3% twice dailyRemarkably improved: 6; Definitely improved: 50; Some improvement: 29; No improvement: 11Slight erythema (1 case)
BO-36 Lotion100 patients3% lotionModerately improved: 87.1%; Improved: 57.0%Minimal adverse effects

Q & A

How to formulate a PICOT research question for studying Ibuprofen piconol’s efficacy in inflammatory models?

Basic Research Question
To structure a PICOT question, define:

  • P (Population): Specific organism or cell type (e.g., murine macrophages, human synovial cells).
  • I (Intervention): this compound dosage and administration route.
  • C (Comparison): Comparator (e.g., placebo, standard NSAIDs like ibuprofen).
  • O (Outcome): Measurable endpoints (e.g., COX-2 inhibition, cytokine reduction).
  • T (Time): Duration of exposure or follow-up (e.g., 24-hour incubation).

Example: "In murine macrophages (P), how does 10 µM this compound (I) compared to 10 µM ibuprofen (C) affect TNF-α suppression (O) over 24 hours (T)?" .

Methodological Guidance :

  • Use systematic reviews to identify gaps in existing literature (e.g., unstudied inflammatory pathways).
  • Align outcomes with validated assays (e.g., ELISA for cytokines) .

Q. What analytical methods are validated for quantifying this compound purity in preclinical formulations?

Basic Research Question
Validated methods include:

  • HPLC : Use a Sunfire C18 column (50 × 4.6 mm, 3.5 µm) with a gradient of 0.01% trifluoroacetic acid in water/acetonitrile at 2 mL/min flow rate. Detection at 220 nm .
  • LC/MS : Confirm molecular integrity via mass spectrometry (observed mass: 297.1729 Da) .

Advanced Considerations :

  • System Suitability : Ensure theoretical plates ≥5000 and symmetry factor ≤1.3 .
  • Related Substances : Limit impurities to ≤1.0% using thin-layer chromatography (TLC) with hexane:ethyl acetate:acetic acid:methanol (30:10:2:1) .

Q. How to address contradictory pharmacokinetic data in this compound studies?

Advanced Research Question

  • Meta-Analysis : Pool data from multiple studies to assess variables (e.g., species-specific metabolism, dosage ranges).
  • In Silico Modeling : Use pharmacokinetic software (e.g., GastroPlus) to simulate absorption differences across models .
  • Experimental Replication : Standardize protocols for bioavailability studies (e.g., fixed feeding schedules, controlled pH conditions) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection in poorly ventilated areas .
  • Ventilation : Maintain airflow ≥0.5 m/s in fume hoods during synthesis or weighing .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How to design a stability study for this compound under varying storage conditions?

Advanced Research Question

  • Stress Testing : Expose samples to 40°C/75% RH (ICH guidelines) for 6 months. Analyze degradation via HPLC .
  • Photostability : Use a xenon lamp (1.2 million lux hours) to assess UV-induced breakdown .
  • Degradation Products : Characterize by LC/MS and compare to reference spectra .

Q. What are the ethical considerations in human subject research involving this compound metabolites?

Advanced Research Question

  • Informed Consent : Disclose risks of metabolite accumulation (e.g., hepatotoxicity) .
  • Vulnerable Populations : Exclude pregnant participants unless pharmacokinetics in this group are the study focus .
  • IRB Documentation : Submit protocols for liver/kidney function monitoring during long-term trials .

Q. How to synthesize this compound derivatives for structure-activity relationship (SAR) studies?

Advanced Research Question

  • Esterification : React ibuprofen with picolinic acid using DCC/DMAP catalysis.
  • Purification : Use column chromatography (silica gel, hexane:ethyl acetate 7:3) .
  • Characterization : Validate derivatives via ¹H NMR (DMSO-d6, δ 1.2–1.4 ppm for methyl groups) .

Q. What statistical approaches are appropriate for dose-response studies of this compound?

Basic Research Question

  • Non-Linear Regression : Fit data to a sigmoidal model (e.g., log[inhibitor] vs. response) to calculate IC50 .
  • ANOVA : Compare variance across dosage groups (α = 0.05, Bonferroni correction for multiple comparisons) .

Q. How to characterize degradation products of this compound using spectroscopic methods?

Advanced Research Question

  • UV-Vis Spectroscopy : Identify conjugated dienes (λmax ~245 nm) from oxidative degradation .
  • FTIR : Detect ester hydrolysis via C=O stretch loss at 1730 cm⁻¹ .
  • High-Resolution MS : Confirm molecular formulas of degradation products (e.g., [M+H]⁺ = 297.1729) .

Q. What in vitro models best predict the in vivo anti-inflammatory efficacy of this compound?

Basic Research Question

  • Primary Cell Models : Human peripheral blood mononuclear cells (PBMCs) for cytokine profiling .
  • Cell Lines : RAW 264.7 macrophages for COX-2 inhibition assays .
  • Validation : Correlate in vitro IC50 with in vivo ED50 in rodent arthritis models .

Properties

IUPAC Name

pyridin-2-ylmethyl 2-[4-(2-methylpropyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-14(2)12-16-7-9-17(10-8-16)15(3)19(21)22-13-18-6-4-5-11-20-18/h4-11,14-15H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEWLPOYLGNNHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023140
Record name Ibuprofen piconol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64622-45-3
Record name Ibuprofen piconol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64622-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ibuprofen piconol [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064622453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ibuprofen piconol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16887
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ibuprofen piconol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-pyridylmethyl 2-(4-isobutylphenyl)propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.054
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IBUPROFEN PICONOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0F91K5U4N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 2.2 g of 2-pyridinemethanol in 20 ml of tetrahydrofuran were added 3 g of 2-(4-isobutylphenyl)propionic acid chloride and subsequently 2.7 g of triethylamine, and the mixture was reacted at room temperature for 2 hours. After the reaction was complete, the crystals produced were removed by filtration. The filtrate was freed of solvent by distillation to leave a residue, to which was added water. The resulting mixture was extracted with ether. The ether extract was dehydrated and freed of ether by distillation. The oily residue thus obtained was distilled in vacuo to give 3.5 g of 2-(4-isobutylphenyl)propionic acid-2-pyridylmethyl ester as a pale yellow oil, boiling at 138°-140° C./0.15 mmHg. Mass spectrum: parent ion 297 m/e.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ibuprofen piconol
Reactant of Route 2
Reactant of Route 2
Ibuprofen piconol
Reactant of Route 3
Reactant of Route 3
Ibuprofen piconol
Reactant of Route 4
Reactant of Route 4
Ibuprofen piconol
Reactant of Route 5
Reactant of Route 5
Ibuprofen piconol
Reactant of Route 6
Reactant of Route 6
Ibuprofen piconol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.